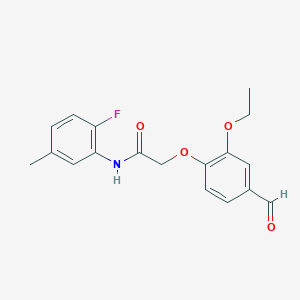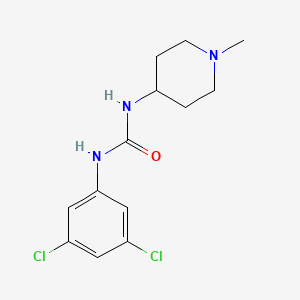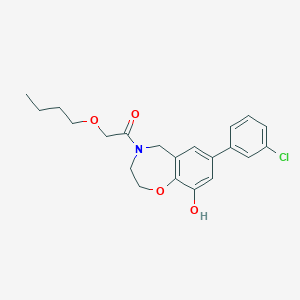![molecular formula C22H19NO4 B5322161 N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5322161.png)
N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide, also known as FFA4 agonist, is a synthetic compound that has been widely studied for its potential therapeutic applications.
作用机制
N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide agonist functions by binding to and activating the free fatty acid receptor 4 (this compound). This receptor is expressed in various tissues, including adipose tissue, immune cells, and the gastrointestinal tract. Activation of this compound leads to the activation of various signaling pathways, including the Gq/11, Gs, and Gi pathways, which ultimately result in the observed physiological effects.
Biochemical and Physiological Effects
This compound agonist has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to have anti-diabetic effects by improving glucose homeostasis and insulin sensitivity. It also has anti-obesity effects by promoting adipocyte differentiation and reducing adipose tissue inflammation.
实验室实验的优点和局限性
N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide agonist has several advantages for lab experiments. It is easily synthesized and readily available, making it a cost-effective option for researchers. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It has a short half-life, which may limit its effectiveness in long-term studies. Additionally, its effects may be influenced by other factors, such as diet and genetic background.
未来方向
There are several future directions for the study of N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide agonist. One potential area of investigation is its potential in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension. Additionally, it may have potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further studies are also needed to investigate its potential in cancer treatment and its effects on the gut microbiome.
Conclusion
In conclusion, this compound agonist is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has anti-inflammatory, anti-diabetic, and anti-obesity effects and has been investigated for its potential in the treatment of various diseases. While it has several advantages for lab experiments, there are also limitations to its use. Further studies are needed to fully understand its potential therapeutic applications and to identify any potential side effects.
合成方法
N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide agonist can be synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the synthesis of 3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl]-boronic acid, which is then reacted with 2-(3-methylphenoxy)acetyl chloride to yield the desired this compound agonist.
科学研究应用
N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide agonist has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-diabetic, and anti-obesity effects. Additionally, it has been investigated for its potential in the treatment of asthma, cardiovascular diseases, and cancer.
属性
IUPAC Name |
N-[4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]phenyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-16-4-2-5-19(14-16)27-15-22(25)23-18-10-7-17(8-11-18)9-12-20(24)21-6-3-13-26-21/h2-14H,15H2,1H3,(H,23,25)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHRVCPDIJSSDJ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C=CC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5322082.png)
![N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5322097.png)
![[3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol](/img/structure/B5322101.png)

![3-allyl-5-{2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5322113.png)
![4-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]phenol](/img/structure/B5322123.png)

![5-(2,6-dimethyl-4-morpholinyl)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5322141.png)

![5-[(benzylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5322154.png)

![(4aS*,8aR*)-6-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5322188.png)
![N~1~,N~1~-dimethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5322190.png)
